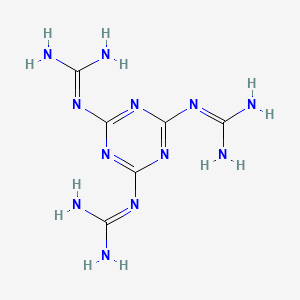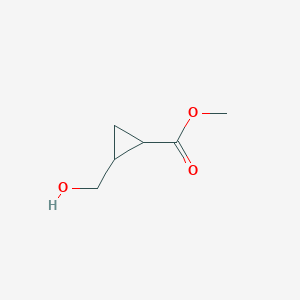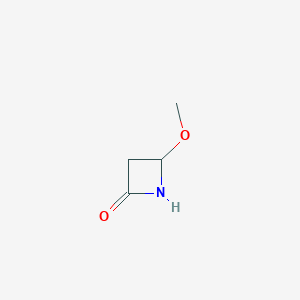
2,4,6-Triguanidino-1,3,5-triazine
Overview
Description
2,4,6-Triguanidino-1,3,5-triazine is a nitrogen-rich heterocyclic compound belonging to the triazine family It is characterized by the presence of three guanidino groups attached to a triazine ring
Mechanism of Action
Mode of Action
It is synthesized by the cyclotrimerization of cyanoguanidine . .
Biochemical Pathways
The biochemical pathways affected by 2,4,6-Triguanidino-1,3,5-triazine are currently unknown. It is synthesized via one-step condensation reactions
Action Environment
It is synthesized using high pressure , suggesting that pressure may play a role in its formation.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Triguanidino-1,3,5-triazine can be synthesized through the cyclotrimerization of cyanoguanidine in the presence of a solvent such as dimethylformamide (DMF) and a catalyst like hydrogen chloride. The reaction typically yields the desired product in moderate yields (42-52%) depending on the specific conditions used .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative solvents and catalysts may be explored to improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triguanidino-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The guanidino groups can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form larger, more complex structures.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium carbonate.
Condensation Reactions: Catalysts such as trifluoromethanesulfonic acid can facilitate these reactions.
Oxidation and Reduction Reactions: Strong oxidizing or reducing agents may be required, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while condensation reactions can produce extended triazine-based frameworks .
Scientific Research Applications
2,4,6-Triguanidino-1,3,5-triazine has a wide range of applications in scientific research:
Materials Science:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly those targeting nitrogen metabolism.
Industrial Processes: It is used as a precursor for the synthesis of various industrial chemicals and materials, including dyes, pigments, and fluorescent brighteners .
Comparison with Similar Compounds
2,4,6-Tricyano-1,3,5-triazine: Known for its use in the synthesis of carbon nitrides.
2,4,6-Tris(3-methylguanidino)-1,3,5-triazine: A derivative with similar properties but different substituents.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Known for its explosive properties.
Uniqueness: Its ability to form extended networks and participate in various chemical reactions makes it a versatile compound in both research and industrial contexts .
Properties
IUPAC Name |
2-[4,6-bis(diaminomethylideneamino)-1,3,5-triazin-2-yl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N12/c7-1(8)13-4-16-5(14-2(9)10)18-6(17-4)15-3(11)12/h(H12,7,8,9,10,11,12,13,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFLCYSTLXORFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N=C(N)N)N=C(N)N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B3327141.png)


![3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3327150.png)








